molecular formula C17H17N3O3 B1335862 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole CAS No. 261943-47-9

1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole

Cat. No. B1335862
M. Wt: 311.33 g/mol
InChI Key: HFXKNJHVXQURHV-UHFFFAOYSA-N
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Description

The compound "1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole" is a derivative of coumarin, which is a class of organic compounds known for their fluorescent properties and potential applications in various fields such as nonlinear optics, as laser dyes, and in biomedical applications. The presence of the diethylamino group at the 7-position and the imidazole moiety suggests that this compound may exhibit interesting optical and electronic properties .

Synthesis Analysis

The synthesis of coumarin derivatives often involves condensation reactions and can be tailored to introduce various substituents that affect the compound's properties. For instance, the Heck reaction has been used to synthesize coumarin-imidazo[1,2-a]heterocyclic-3-acrylate derivatives with varying yields . Iodine-mediated oxidative cyclisation is another method used to synthesize 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives . These methods highlight the versatility of synthetic approaches in creating coumarin derivatives with specific functional groups that can modulate their properties.

Molecular Structure Analysis

The molecular structure of coumarin derivatives significantly influences their optical and electronic properties. For example, the dihedral angle between the coumarin and imidazo[1,2-a]heterocyclic moieties can affect the coplanarity and, consequently, the nonlinear optical properties of the compound . The introduction of an imidazole bridge has been shown to impact the emission behavior of diethylaminocoumarin derivatives in various polar environments .

Chemical Reactions Analysis

Coumarin derivatives can participate in various chemical reactions due to their reactive sites. The presence of electron-donating and electron-withdrawing groups can influence these reactions. For example, the introduction of halogen atoms on the phenyl ring of 7-diethylaminocoumarin-based oxadiazole derivatives has been shown to enhance their acetylcholinesterase inhibitory activities . This suggests that chemical modifications can be strategically employed to tailor the biological activities of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are closely related to their structure. The nonlinear optical properties of these compounds can be tuned by substituents, as seen in derivatives with diethylamino groups exhibiting higher nonlinear refractive index values . Fluorescent properties are also a key feature, with some derivatives showing high emission quantum yields and shifts in emission peaks depending on the environment . The formation of J-aggregates and the effects of dye aggregation on optoelectronic properties have been studied, revealing the importance of solvent interactions . Additionally, the thermal properties and strong emissions of coumarin derivatives containing aromatic-imidazole units make them suitable for organic light-emitting devices .

Scientific Research Applications

  • Luminescent Properties and Derivatives

    Compounds of 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole show promising photoluminescent properties. Derivatives like coumarin-triarylimidazole hybrids display significant photo- and electro-luminescent properties useful in organic light-emitting devices. The extended π-conjugation of the polyaromatic imidazole skeleton contributes to strong emissions ranging from greenish-blue to green lights, enhancing the photoluminescence quantum efficiency (Wu et al., 2021; Wang et al., 2020).

  • Organic Luminescent Materials

    The compound serves as a base for creating various organic luminescent materials. Notably, functionalized coumarin derivatives containing an aromatic-imidazole unit exhibit robust luminescence, especially when utilized in organic light-emitting devices. Their good thermal properties and high photoluminescence quantum efficiencies make them ideal for such applications (Wang et al., 2020).

  • Detection and Imaging Applications

    Certain derivatives have been used as fluorescent probes for detecting specific ions like tin (IV), showcasing significant changes in absorption spectrum and fluorescence intensity upon ion binding. This indicates potential for bioimaging applications in cellular environments (Zhu et al., 2014).

  • Structural Determination and Analytical Applications

    The compound's derivatizing reagents are useful in CD exciton chirality methods for microscale structural determinations of hydroxyl-containing compounds. Their fluorescent nature and high sensitivity enhance the accuracy of such determinations (Lo et al., 2000).

  • Fluorescent Dye and Imaging Studies

    The compound forms the basis of highly sensitive fluorophores for analytical and biological chemistry, with certain derivatives showing potential as fluorophores for analytical purposes. Additionally, studies in living cell imaging indicate the applicability of these compounds in biological contexts (Takechi et al., 2000; Chen et al., 2012).

properties

IUPAC Name

7-(diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-19(4-2)13-6-5-12-9-14(17(22)23-15(12)10-13)16(21)20-8-7-18-11-20/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXKNJHVXQURHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408159
Record name 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole

CAS RN

261943-47-9
Record name 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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